1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
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Overview
Description
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a chemical compound with the molecular formula C14H18FNO and a molecular weight of 235.30 g/mol . This compound is used in various research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone typically involves the reaction of 3-fluoro-4-nitrobenzaldehyde with 4-methylpiperidine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: Another compound with a similar piperidine structure.
1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone: A closely related compound with a slight variation in the piperidine ring.
Uniqueness
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is unique due to its specific fluorine substitution and the presence of a methylpiperidine moiety. These structural features confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-5-7-16(8-6-10)14-4-3-12(11(2)17)9-13(14)15/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABKVMCSWOIKRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320596 |
Source
|
Record name | 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789717 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351039-00-4 |
Source
|
Record name | 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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